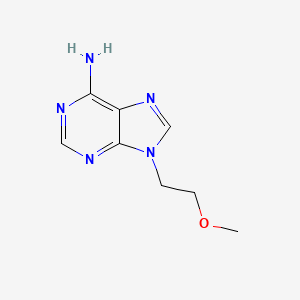![molecular formula C16H27NO6 B13545363 1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13545363.png)
1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid: is a chemical compound with the molecular formula C15H27NO6 . It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the protection of piperidine derivatives. One common method involves the reaction of piperidine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc protecting groups can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form amide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.
Coupling: Reagents like DIC and HOBt are used in peptide synthesis to facilitate amide bond formation.
Major Products Formed:
Deprotected Amine: Removal of Boc groups yields the free amine.
Peptides: Coupling reactions with amino acids result in the formation of peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. Its Boc protecting groups are valuable for protecting amine functionalities during multi-step synthesis.
Biology and Medicine: The compound is used in the synthesis of peptide-based drugs and other biologically active molecules. Its ability to protect amine groups makes it useful in the development of pharmaceuticals that require selective protection and deprotection steps.
Industry: In the chemical industry, this compound is used as an intermediate in the production of various fine chemicals and specialty products. Its application in continuous flow reactors enhances the efficiency and sustainability of industrial processes .
Wirkmechanismus
The mechanism of action of 1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc groups protect amine functionalities from unwanted reactions during multi-step synthesis. Under acidic conditions, the Boc groups can be selectively removed to reveal the free amine, allowing for further chemical modifications. The compound does not have a specific biological target or pathway, as its primary function is to facilitate chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Another Boc-protected piperazine derivative used in organic synthesis.
(S)-1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid: A Boc-protected piperidine derivative used in peptide synthesis.
Uniqueness: 1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is unique due to its specific structure, which includes two Boc protecting groups on a piperidine ring. This dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis.
Eigenschaften
Molekularformel |
C16H27NO6 |
|---|---|
Molekulargewicht |
329.39 g/mol |
IUPAC-Name |
1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)11-9-10(12(18)19)7-8-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19) |
InChI-Schlüssel |
GPAAMZCGXUULTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13545313.png)

![Ethyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13545322.png)




